molecular formula C6H13NO B045268 (1R,3S)-3-Aminocyclohexanol CAS No. 1110772-22-9

(1R,3S)-3-Aminocyclohexanol

Cat. No. B045268
M. Wt: 115.17 g/mol
InChI Key: NIQIPYGXPZUDDP-NTSWFWBYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of (1R,3S)-3-Aminocyclohexanol involves several key methodologies, including enzymatic resolution, Strecker reactions, and diastereoisomeric salt formation. For instance, Brocklehurst et al. (2011) demonstrated the preparative-scale synthesis of (1R,3S)-3-aminocyclohexanol through enzymatic kinetic resolution of Cbz-protected 3-aminocyclohexanols and direct diastereoisomeric salt formation with (R)-mandelic acid, showcasing a versatile approach to obtain this chiral compound with high selectivity (Brocklehurst et al., 2011).

Molecular Structure Analysis

The molecular structure of (1R,3S)-3-Aminocyclohexanol and related derivatives is often elucidated through crystallographic and NMR techniques, providing insights into their conformational preferences and stereochemistry. For example, the crystal structures of certain derivatives have revealed equatorial dispositions of functional groups and the formation of chair conformations in cyclohexane rings, highlighting the stereochemical intricacies of these molecules (Govindaraju et al., 2003).

Chemical Reactions and Properties

Chemical reactions involving (1R,3S)-3-Aminocyclohexanol are diverse, ranging from cycloadditions to dihydroxylation processes. These reactions are pivotal in the synthesis of complex molecules and in understanding the reactivity of this chiral compound. The ammonium-directed, metal-free oxidation to synthesize diastereoisomers of 3-aminocyclohexane-1,2-diol showcases the compound's versatility in organic synthesis (Aciro et al., 2008).

Scientific Research Applications

  • Analogues of GABA : The (1S,3R) isomer has shown potency similar to GABA in inhibiting the uptake of radioactive GABA by rat brain slices, suggesting its potential in neuroscience and pharmacology research (Allan, Johnston, & Twitchin, 1981).

  • Endocrine Therapy for Hormone-Dependent Tumors : Novel compounds related to (1R,3S)-3-Aminocyclohexanol show promise as drugs for hormone-dependent tumors like breast cancer (Staněk et al., 1991).

  • Increased Reactivity in Biochemical Processes : The 1S,3S isomer is significantly more reactive than cyclohexanol, enhancing the rate of hydrogen transfer in certain biochemical reactions (Lee, Dahlhauser, & Plapp, 1988).

  • Enantiomerically Pure Alcohols : Enzymatic reduction processes involving these compounds can deliver enantiomerically pure alcohols, useful in stereochemistry and pharmaceutical synthesis (Willaert et al., 2010).

  • Hybridizing with DNA and RNA : Certain derivatives exhibit differential effects in hybridization with complementary DNA and RNA, implying applications in genetics and molecular biology (Govindaraju et al., 2003).

  • Industrial Applications : The enzymatic preparation of enantiomerically pure isomers using Pseudomonas cepacia lipase suggests practical applications in industrial processes (Takada, Takagi, & Kawakubo, 1994).

  • Chiral Solvating Agents : Some N-substituted derivatives of (1R,2R)-diaminocyclohexane have shown promising results as chiral solvating agents, particularly in enantiodiscriminating chiral carboxylic acids (Yang et al., 2006).

  • Antimicrobial Additives : N-substituted aminocyclohexanols exhibit high antibacterial and antifungal activity, suggesting their use as antimicrobial additives in motor oils and cooling lubricants (Sadygov et al., 2018).

Safety And Hazards

The safety and hazards of compounds similar to “(1R,3S)-3-Aminocyclohexanol” have been reported. For instance, “(1R,3S)-3-Aminocyclopentanol” is not for human or veterinary use .

Future Directions

The future directions of research on compounds similar to “(1R,3S)-3-Aminocyclohexanol” could involve further studies on their synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Additionally, the development of new methods for the synthesis of these compounds could be a potential area of future research .

properties

IUPAC Name

(1R,3S)-3-aminocyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c7-5-2-1-3-6(8)4-5/h5-6,8H,1-4,7H2/t5-,6+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIQIPYGXPZUDDP-NTSWFWBYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](C[C@@H](C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50480732
Record name (1R,3S)-3-Aminocyclohexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50480732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,3S)-3-Aminocyclohexanol

CAS RN

1110772-22-9
Record name 3-Aminocyclohexanol, (1R,3S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1110772229
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1R,3S)-3-Aminocyclohexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50480732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-AMINOCYCLOHEXANOL, (1R,3S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4QYD5GX32S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,3S)-3-Aminocyclohexanol
Reactant of Route 2
(1R,3S)-3-Aminocyclohexanol
Reactant of Route 3
(1R,3S)-3-Aminocyclohexanol
Reactant of Route 4
Reactant of Route 4
(1R,3S)-3-Aminocyclohexanol
Reactant of Route 5
(1R,3S)-3-Aminocyclohexanol
Reactant of Route 6
(1R,3S)-3-Aminocyclohexanol

Citations

For This Compound
1
Citations
P Ratcliffe, J Maclean, L Abernethy, T Clarkson… - Bioorganic & medicinal …, 2011 - Elsevier
Optimization of a water soluble, moderately potent lead series of isoxazole-3-carboxamides was conducted, affording a compound with the requisite balance of potency, solubility and …
Number of citations: 19 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.